molecular formula C10H21NO2 B13314729 2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol

2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol

Cat. No.: B13314729
M. Wt: 187.28 g/mol
InChI Key: YQWWSSPKWJMLMK-UHFFFAOYSA-N
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Description

2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol is an organic compound with the molecular formula C10H21NO2. It is a clear liquid that is used in various chemical and industrial applications. The compound is known for its unique structure, which includes a cyclopentyl ring and an aminoethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol typically involves the reaction of 2-methylcyclopentylamine with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:

[ \text{2-Methylcyclopentylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted amines.

Scientific Research Applications

2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Dimethylamino)ethoxy]ethanol: This compound has a similar structure but with a dimethylamino group instead of a methylcyclopentyl group.

    2-[2-(2-Aminoethoxy)ethoxy]ethanol: This compound features an additional ethoxy group, making it more hydrophilic.

Uniqueness

2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol is unique due to its cyclopentyl ring, which imparts specific steric and electronic properties. This uniqueness makes it valuable in applications where such properties are desired, such as in the synthesis of complex organic molecules and in pharmaceutical research.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-[2-[(2-methylcyclopentyl)amino]ethoxy]ethanol

InChI

InChI=1S/C10H21NO2/c1-9-3-2-4-10(9)11-5-7-13-8-6-12/h9-12H,2-8H2,1H3

InChI Key

YQWWSSPKWJMLMK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NCCOCCO

Origin of Product

United States

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